6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE
Description
6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a bicyclic organic compound featuring a benzopyran core (a fused benzene and pyran ring) with a methyl group at position 6 and an amine group at position 3. The 3,4-dihydro designation indicates partial saturation of the pyran ring, reducing aromaticity and increasing conformational flexibility.
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-4,9H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBXYRFCLWTMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzopyran with amine derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that derivatives of 6-methyl-3,4-dihydro-2H-1-benzopyran-3-amine exhibit promising antitumor properties. A study highlighted the synthesis of various derivatives, which were tested against different cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
2. Neuroprotective Effects
Another area of exploration is the neuroprotective potential of this compound. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
3. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Organic Synthesis Applications
1. Building Block for Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The versatility of the benzopyran framework facilitates modifications that can lead to new compounds with desirable properties .
2. Synthesis of Functionalized Derivatives
Researchers have developed methods to functionalize the amine group of this compound, leading to derivatives with enhanced biological activities. These functionalized compounds are being explored for their potential use in drug development .
Case Studies
Mechanism of Action
The mechanism of action of 6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, highlighting variations in substituents, physicochemical properties, and applications:
Key Findings:
Structural Flexibility and Bioactivity: The amine group at position 3 or 4 is critical for interactions with biological targets, such as neurotransmitter receptors. For example, fluorination at position 5 (as in 5-fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine) may enhance blood-brain barrier penetration, a common strategy in CNS drug design .
Synthetic Accessibility: Amine derivatives are often synthesized via nucleophilic substitution or reductive amination, as seen in ethanol-mediated reactions with benzopyran precursors .
Functional Group Impact: Sulfonamide and carboxylic acid groups (e.g., 6-(aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) introduce polarity, making these analogs suitable for aqueous formulations or targeting polar binding pockets . Ketone analogs (e.g., 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one) lack amine reactivity but serve as intermediates for further functionalization .
Regulatory and Industrial Relevance :
- While 6-methyl-3,5-heptadien-2-one (a fragrance compound ) is structurally distinct, it underscores the broader industrial interest in benzopyran derivatives for applications beyond pharmaceuticals.
Biological Activity
6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a compound of interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- CAS Number : 3722-74-5
Antioxidant Activity
Research indicates that compounds similar to 6-methyl-3,4-dihydro-2H-1-benzopyran exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that the benzopyran structure is effective in neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of 6-methyl-3,4-dihydro-2H-1-benzopyran has been investigated in several studies. The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that 6-methyl-3,4-dihydro-2H-1-benzopyran may possess anticancer properties. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and activation of caspases . The compound's efficacy varies depending on the type of cancer cell line tested.
Study on Antioxidant Activity
A study conducted by researchers demonstrated that derivatives of benzopyran exhibited high antioxidant activity, with IC50 values indicating effective radical scavenging capabilities. The study highlighted the importance of structural modifications in enhancing biological activity .
Anti-inflammatory Research
In a clinical trial examining the anti-inflammatory effects of related compounds, it was found that treatment with benzopyran derivatives significantly reduced markers of inflammation in patients with rheumatoid arthritis. The results suggested a promising therapeutic role for these compounds in managing inflammatory conditions .
Anticancer Activity Assessment
In vitro studies showed that 6-methyl-3,4-dihydro-2H-1-benzopyran effectively inhibited the proliferation of human breast cancer cells (MCF7) with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine?
- Methodological Answer : A common approach involves reductive amination of the corresponding ketone precursor (e.g., 6-methyl-3,4-dihydro-2H-1-benzopyran-3-one) using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Alternative routes may employ nucleophilic substitution or catalytic hydrogenation of nitro intermediates. Structural analogs in the evidence highlight the use of benzopyran scaffolds for amine synthesis, suggesting similar strategies . Purity optimization typically involves column chromatography with silica gel or preparative HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the benzopyran backbone and amine substituents. For example, the amine proton (NH) typically appears as a broad singlet in DMSO-d6 (~δ 1.5–2.5 ppm), while aromatic protons resonate between δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ or [M+Na]+ ions).
- Infrared (IR) Spectroscopy : Stretching frequencies for NH (3300–3500 cm⁻¹) and C-O (benzopyran ether, ~1250 cm⁻¹) confirm functional groups.
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ ~254 nm) and a C18 column. Compare retention times against known standards.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or TLC. Evidence from related compounds suggests benzopyran derivatives may degrade via oxidation; thus, inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) are recommended during storage .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC, HMBC, and COSY to resolve overlapping signals and assign connectivity. For instance, HMBC correlations between the amine proton and adjacent carbons can confirm substitution patterns .
- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation. Related benzopyran derivatives in the evidence were characterized using this method .
- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) .
Q. What computational strategies are effective for studying its molecular interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors).
- Molecular Dynamics (MD) Simulations : Analyze stability in lipid bilayers or solvent environments (e.g., GROMACS).
- DFT Calculations : Investigate electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Evidence from similar compounds highlights the utility of DFT in explaining regioselectivity in reactions .
Q. What experimental strategies mitigate degradation during synthesis or bioassays?
- Methodological Answer :
- Stabilization Techniques : Use substrate channeling (e.g., enzyme cofactors) or co-solvents (e.g., DMSO) to prevent spontaneous degradation observed in related lactone-forming systems .
- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediate degradation products during reactions.
- Formulation Optimization : For bioassays, use lyophilization or encapsulation in cyclodextrins to enhance aqueous stability.
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) across replicates. For example, variations in enzyme activity assays for benzopyran derivatives may arise from differences in buffer pH or cofactor concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
